5-(4-chlorophenyl)-N-[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]furan-2-carboxamide
Overview
Description
5-(4-chlorophenyl)-N-[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]furan-2-carboxamide is a complex organic compound that features a furan ring, a benzoxazole moiety, and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-chlorophenyl)-N-[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]furan-2-carboxamide typically involves multi-step organic reactions. One common method includes the formation of the benzoxazole ring through a cyclization reaction, followed by the introduction of the furan ring via a coupling reaction. The final step often involves the formation of the carboxamide group through an amidation reaction.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.
Reduction: Reduction reactions can occur at the nitro groups if present, converting them to amines.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, especially at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution, while nucleophilic substitution may involve reagents like sodium hydroxide or ammonia.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2,3-dione derivatives, while reduction of nitro groups can produce amines.
Scientific Research Applications
Chemistry
In chemistry, 5-(4-chlorophenyl)-N-[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]furan-2-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology
In biological research, this compound is studied for its potential as a pharmacophore. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the field of oncology.
Medicine
In medicine, derivatives of this compound are explored for their potential therapeutic effects. Research has shown that similar compounds can exhibit anti-cancer, anti-inflammatory, and antimicrobial properties.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 5-(4-chlorophenyl)-N-[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]furan-2-carboxamide involves its interaction with specific molecular targets. For instance, in cancer research, it may bind to and inhibit the activity of certain enzymes or receptors involved in cell proliferation. The exact pathways and targets can vary depending on the specific application and derivative used.
Comparison with Similar Compounds
Similar Compounds
5-(4-chlorophenyl)-2-furyl)acrylic acid: This compound shares the furan and chlorophenyl groups but differs in its overall structure and functional groups.
5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carboxamide: This compound has a similar pyridine ring but differs in the presence of an indole moiety instead of a benzoxazole.
Uniqueness
5-(4-chlorophenyl)-N-[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]furan-2-carboxamide is unique due to its combination of a furan ring, a benzoxazole moiety, and a pyridine ring
Properties
IUPAC Name |
5-(4-chlorophenyl)-N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)furan-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H14ClN3O3/c24-16-5-3-14(4-6-16)19-9-10-21(29-19)22(28)26-17-7-8-20-18(12-17)27-23(30-20)15-2-1-11-25-13-15/h1-13H,(H,26,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWRYZFKBHPZNSA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NC3=C(O2)C=CC(=C3)NC(=O)C4=CC=C(O4)C5=CC=C(C=C5)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H14ClN3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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